In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 5-Ethoxyquinazoline-2,4-diamine
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 5-Ethoxyquinazoline-2,4-diamine
Executive Summary
In the landscape of modern medicinal chemistry, the quinazoline scaffold represents a privileged pharmacophore, serving as the structural foundation for numerous kinase inhibitors, antiviral agents, and antifolates. Specifically, 5-ethoxyquinazoline-2,4-diamine (CAS: 119584-81-5) has emerged as a critical intermediate and active moiety in targeted drug discovery[1]. By combining the rigid, electron-deficient 1,3-diazanaphthalene core with a hydrogen-bond-donating 2,4-diamino system and a lipophilic 5-ethoxy substituent, this molecule is finely tuned for high-affinity interactions within enzymatic active sites.
This whitepaper provides a comprehensive analysis of 5-ethoxyquinazoline-2,4-diamine, detailing its physicochemical profile, mechanistic applications in dihydrofolate reductase (DHFR) and viral inhibition, and a field-proven, self-validating synthetic methodology for its preparation[2][3].
Chemical Identity and Structural Analysis
The molecular architecture of 5-ethoxyquinazoline-2,4-diamine (C10H12N4O) is defined by three distinct functional zones, each contributing to its pharmacodynamic profile:
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The Quinazoline Core : A planar, aromatic bicyclic system that provides structural rigidity and facilitates π-π stacking interactions with aromatic amino acid residues in target proteins[4].
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2,4-Diamino Substituents : These primary amines act as potent hydrogen bond donors. In biological systems, they are essential for anchoring the molecule to conserved acidic residues (such as Aspartate or Glutamate) within enzymatic binding pockets[3].
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5-Ethoxy Group : The regioselective placement of an ethoxy ether at the 5-position introduces a localized lipophilic bulk. This group projects into adjacent hydrophobic sub-pockets, enhancing binding affinity and selectivity while modulating the overall topological polar surface area (TPSA) of the molecule.
Fig 1: Structural functionalization and target interaction of 5-ethoxyquinazoline-2,4-diamine.
Physical and Chemical Properties
Understanding the physicochemical properties of 5-ethoxyquinazoline-2,4-diamine is crucial for both synthetic handling and pharmacokinetic modeling. The molecule exhibits a balanced lipophilicity-to-polarity ratio, making it highly compliant with Lipinski’s Rule of Five for oral bioavailability.
Below is a consolidated dataset of its structural and mass spectrometry properties, critical for LC-MS/MS method development and analytical validation[5].
Table 1: Physicochemical and Mass Spectrometry Profile
| Parameter | Value | Method / Source |
| Molecular Formula | C10H12N4O | Theoretical |
| Monoisotopic Mass | 204.1011 Da | Calculated[5] |
| SMILES String | CCOC1=CC=CC2=C1C(=NC(=N2)N)N | Structural[5] |
| [M+H]+ Adduct (m/z) | 205.10838 | MS Prediction[5] |
| [M+Na]+ Adduct (m/z) | 227.09032 | MS Prediction[5] |
| [M-H]- Adduct (m/z) | 203.09382 | MS Prediction[5] |
| Collision Cross Section (CCS) | 143.9 Ų ([M+H]+) | CCSbase Prediction[5] |
Mechanisms of Action and Biological Applications
Inhibition of Dihydrofolate Reductase (DHFR)
Folate metabolism is a fundamental biochemical pathway required for the biosynthesis of nucleic acids and cell replication[3]. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate (THF). 2,4-Diaminoquinazolines are classic, potent competitive inhibitors of DHFR.
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Causality of Binding : The 2,4-diamino pyrimidine ring of the quinazoline mimics the pteridine ring of endogenous folates. The robust hydrogen-bonding network formed by the 2,4-diamino groups effectively locks the inhibitor into the active site, preventing substrate binding[3]. Quantitative Structure-Activity Relationship (QSAR) studies indicate that the 5-ethoxy substitution optimally fills a steric void in the human DHFR enzyme, increasing the inhibitory constant ( Ki ) compared to unsubstituted variants[3][6].
Fig 2: Mechanism of DHFR inhibition by 2,4-diaminoquinazoline derivatives.
Antiviral Properties (Dengue Virus)
Recent optimization campaigns have identified 2,4-diaminoquinazoline derivatives as a novel class of potent Dengue virus inhibitors[2]. The rigid quinazoline core, functionalized with specific alkoxy groups at the 5-position (such as ethoxy, butoxy, or octoxy), exhibits strong phenotypic antiviral activity by interfering with viral replication machinery[2].
Synthesis Methodology and Experimental Protocols
The synthesis of 5-ethoxyquinazoline-2,4-diamine is achieved via a streamlined, two-step sequence starting from commercially available 2,6-difluorobenzonitrile[2][7]. As an Application Scientist, I emphasize that this protocol is designed as a self-validating system : each step contains specific thermodynamic controls and analytical checkpoints to ensure high fidelity.
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Regioselective mono-ethoxylation to yield 2-ethoxy-6-fluorobenzonitrile.
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Procedure:
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Suspend Sodium Hydride (NaH, 80% oil dispersion, 1.08 mmol) in dry Tetrahydrofuran (THF, 2 mL) under a strict nitrogen atmosphere and cool to 0 °C[2].
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Slowly add a solution of anhydrous ethanol (0.86 mmol) in THF (1 mL). Causality: NaH irreversibly deprotonates ethanol to form the highly nucleophilic ethoxide anion. The evolution of H2 gas serves as a visual validation of alkoxide formation.
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Dropwise, add a solution of 2,6-difluorobenzonitrile (0.72 mmol) in THF (2 mL) at 0 °C[2].
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Allow the reaction to warm to room temperature and stir for 6 hours[2].
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Quench over crushed ice-water and extract with Dichloromethane (DCM, 3 × 40 mL). Dry over Na2SO4 and concentrate in vacuo[2].
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Validation Checkpoint: TLC or LC-MS should confirm the disappearance of the starting material. The reaction temperature is strictly controlled at 0 °C to RT to prevent double SNAr (di-ethoxylation), exploiting the deactivation of the ring after the first substitution.
Phase 2: Pyrimidine Ring Annulation
Objective: Construction of the 2,4-diaminoquinazoline core via cyclization.
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Procedure:
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Dissolve the crude 2-ethoxy-6-fluorobenzonitrile intermediate and Guanidine Carbonate (1.0 eq) in N,N-dimethylacetamide (DMA, 3 mL)[7].
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Heat the mixture to 140 °C for 8 hours[7][8]. Causality: High thermal energy is required to drive the second SNAr reaction (displacement of the remaining fluorine by free guanidine) and the subsequent intramolecular cyclization onto the sterically hindered nitrile carbon[8]. DMA is chosen for its high boiling point and excellent solvation of polar intermediates.
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Cool to room temperature, dilute with water, and extract with DCM.
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Purify via silica gel chromatography (DCM/MeOH 8:1 with 1% NH3·H2O) to yield the pure product as a colorless powder[7].
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Fig 3: Two-step synthetic workflow for 5-ethoxyquinazoline-2,4-diamine.
Analytical Characterization
To ensure scientific integrity, the synthesized 5-ethoxyquinazoline-2,4-diamine must be validated against expected analytical benchmarks:
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High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C10H12N4O is 204.1011 Da. The presence of the [M+H]+ peak at m/z ~205.108 confirms the molecular identity[5].
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Nuclear Magnetic Resonance (NMR):
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1H NMR (DMSO-d6): Expect a characteristic triplet (~1.4 ppm) and quartet (~4.1 ppm) corresponding to the ethyl protons. The aromatic region will display an ABX or AMX spin system for the three remaining quinazoline protons. Two broad singlets integrating to 2H each will appear in the 6.0–7.5 ppm range, corresponding to the two primary amino groups (exchangeable with D2O)[2][7].
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References
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Title : PubChemLite - 2,4-quinazolinediamine, 5-ethoxy- (C10H12N4O) Source : uni.lu URL : 5
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Title : Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors | Journal of Medicinal Chemistry Source : acs.org URL : 2
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Title : A DFT-based QSAR study on inhibition of human dihydrofolate reductase Source : scispace.com URL :3
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Title : 7-Chloro-2,4-quinazolinediamine wiki Source : guidechem.com URL : 1
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Title : Product Class 13: Quinazolines Source : thieme-connect.de URL : 8
Sources
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